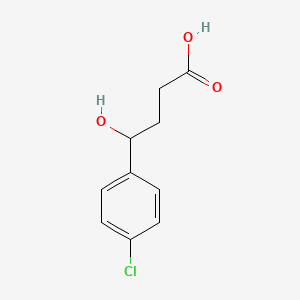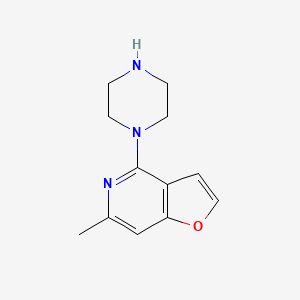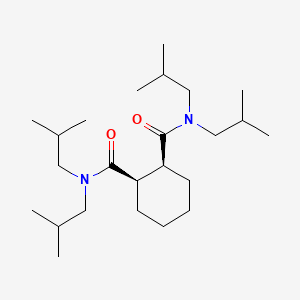
Amrinone lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amrinone lactate is a polymer.
Aplicaciones Científicas De Investigación
1. Exercise Hemodynamics and Metabolism in Heart Failure
Amrinone has shown substantial benefits in the acute hemodynamic and metabolic effects during exercise in patients with severe congestive heart failure. It enhances exercise capacity, improves exercise hemodynamics, and reduces anaerobic metabolism during exercise (Siskind et al., 1981).
2. Survival in Hemorrhagic Shock
Studies indicate that Amrinone can significantly increase survival rates in experimental models of hemorrhagic shock. Its use resulted in increased mean arterial pressure and tissue oxygen tension, thereby enhancing survival compared to controls (Daughters et al., 1994).
3. Reconstructive Surgery
Amrinone's efficacy has been assessed in plastic surgery, particularly for enhancing flap blood flow after reconstructive surgery and relieving intraoperative vasospasm. It has been found as effective as prostaglandin E1 and lidocaine in improving the hemodynamics of flaps (Ichioka et al., 2001).
4. Postischemic Myocardial Metabolism
Amrinone has been shown to improve postischemic myocardial metabolism in rat heart-lung preparation. It appears to enhance myocardial ATP levels and energy charge levels, suggesting its role in postischemic myocardial recovery (Kume et al., 1996).
5. Ischemia-Reperfusion Injury in Hepatectomy
In the context of liver ischemia-reperfusion injury, especially in cirrhotic patients undergoing liver resection, Amrinone has shown positive effects on intraoperative indocyanine green elimination, indicating its potential role in liver surgery (Orii et al., 2000).
6. Muscle Pyruvate Dehydrogenase Complex Activity During Sepsis
Amrinone prevents the inhibition of muscle pyruvate dehydrogenase complex activity during sepsis, thereby reducing plasma lactate concentrations. This suggests its potential application in managing metabolic imbalances in septic conditions (Vary, 1996).
7. Treatment of the Failing Heart
Amrinone, through its unique mechanism of action, augments cardiac output and decreases pulmonary capillary wedge pressure, right atrial pressure, and systemic vascular resistance, making it effective in the treatment of left ventricular failure (Mancini et al., 1985).
8. Coronary Artery Stenosis
Studies show that Amrinone does not impair myocardial aerobic metabolism and can increase cardiac index under coronary artery stenosis, indicating its potential in managing coronary artery-related complications (Tateyama et al., 1996).
9. Pharmacokinetics
Research on the pharmacokinetics of Amrinone in various populations, such as neonates and infants, provides valuable insights for drug dosage requirements in different age groups and clinical conditions (Lawless et al., 1988).
10. Thermogenic Effects
Amrinone's thermogenic effects have been studied, revealing minimal thermogenic and metabolic impacts in humans without cardiac failure, which is important in understanding its systemic effects (Ruttimann et al., 1994).
11. Perioperative Myocardial Dysfunction
As a treatment alternative for perioperative myocardial dysfunction, Amrinone's combined positive inotropic support with vasodilation offers significant clinical advantages, particularly in patients undergoing cardiac or noncardiac surgery (Hines, 1989).
Propiedades
Fórmula molecular |
C13H15N3O4 |
|---|---|
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
3-amino-5-pyridin-4-yl-1H-pyridin-2-one;3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;4-2-1-3(5)6/h1-6H,11H2,(H,13,14);4H,1-2H2,(H,5,6) |
Clave InChI |
NSLALHQEHXBOHP-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |
SMILES canónico |
C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)

![[3.3]Paracyclophane](/img/structure/B1195223.png)

![4,4'-Bis[(4-anilino-6-methylamino-s-triazin-2-yl)amino]-2,2'-stilbenedisulfonic acid](/img/structure/B1195226.png)



